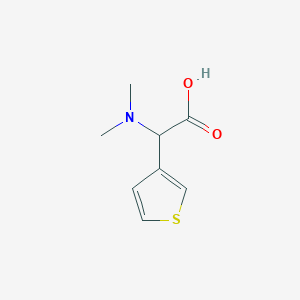
Methyl hydroxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl hydroxycarbamate can be synthesized through the reaction of methanol with carbamic acid. The reaction typically involves the use of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction is as follows:
Carbamic acid+Methanol→Methyl carbamate+Water
Industrial Production Methods
In industrial settings, the production of carbamic acid, hydroxy-, methyl ester often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Common methods include the use of solid acid catalysts and continuous flow reactors to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hydroxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form carbamic acid and methanol.
Reduction: It can be reduced to form methylamine and methanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Reduction: Methylamine and methanol.
Substitution: Depends on the nucleophile used, but generally results in the replacement of the carbamate group.
Wissenschaftliche Forschungsanwendungen
Methyl hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, hydroxy-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve stimulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Carbamic acid, hydroxy-, ethyl ester: Similar but with an ethyl group and a hydroxyl group.
Carbamic acid, phenyl ester: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl hydroxycarbamate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Its relatively simple structure makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
584-07-6 |
|---|---|
Molekularformel |
C2H5NO3 |
Molekulargewicht |
91.07 g/mol |
IUPAC-Name |
methyl N-hydroxycarbamate |
InChI |
InChI=1S/C2H5NO3/c1-6-2(4)3-5/h5H,1H3,(H,3,4) |
InChI-Schlüssel |
MTIIEXDARCCRDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B8778964.png)


![3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine](/img/structure/B8778980.png)

